2-(Indolizin-2-yl)ethan-1-amine
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Overview
Description
2-(Indolizin-2-yl)ethan-1-amine is a chemical compound that belongs to the class of indolizines. Indolizines are nitrogen-containing heterocycles that have significant importance in medicinal and materials chemistry. This compound is known for its unique structure, which includes an indolizine ring attached to an ethanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Indolizin-2-yl)ethan-1-amine can be achieved through various methods. One common approach involves the use of pyridine or pyrrole scaffolds. For instance, the synthesis can start from 2-(quinolin-2-yl)acetates and nitroolefins in the presence of cerium(III) salt . Another method involves the 5-exo-dig cyclization of 2-alkyl-1-(1-cyanoalkyl)pyridinium salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-(Indolizin-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various catalysts such as cerium(III) salt and transition metals .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can yield various substituted derivatives of the compound.
Scientific Research Applications
2-(Indolizin-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of indolizidine alkaloids and other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mechanism of Action
The mechanism of action of 2-(Indolizin-2-yl)ethan-1-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Indolizin-2-yl)ethan-1-amine can be compared with other similar compounds, such as:
Indole: Another nitrogen-containing heterocycle with a similar structure but different chemical properties.
Pyrrole: A five-membered nitrogen-containing heterocycle that serves as a precursor for various indolizine derivatives.
Quinoline: A bicyclic compound with a nitrogen atom in one of the rings, used in the synthesis of indolizines.
The uniqueness of this compound lies in its specific indolizine structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H12N2 |
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Molecular Weight |
160.22 g/mol |
IUPAC Name |
2-indolizin-2-ylethanamine |
InChI |
InChI=1S/C10H12N2/c11-5-4-9-7-10-3-1-2-6-12(10)8-9/h1-3,6-8H,4-5,11H2 |
InChI Key |
SUSCRBNRTGRASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C=C1)CCN |
Origin of Product |
United States |
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